

Application Note: Utilizing 95% Ethanol for Effective DNA Precipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethynol

Cat. No.: B13828445

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Introduction

Ethanol precipitation is a cornerstone technique in molecular biology for concentrating and purifying deoxyribonucleic acid (DNA) from aqueous solutions.[1] This method is widely employed to remove contaminants such as salts, nucleotides, and proteins, and to prepare DNA for downstream applications like sequencing, PCR, and cloning. The underlying principle involves altering the solvent's dielectric constant to reduce the solubility of DNA, causing it to precipitate out of the solution in the presence of cations.[2] The negatively charged phosphate backbone of DNA is neutralized by positive ions from a salt, making the molecule less hydrophilic and facilitating its aggregation.[2][3][4] The addition of ethanol, a less polar solvent than water, further reduces the solvation of DNA, leading to its precipitation.[2] This protocol details the use of 95% ethanol for the efficient recovery of DNA.

Principle of the Method

The process of DNA precipitation with ethanol relies on a few key components and conditions. First, a salt, typically sodium acetate, is added to the DNA solution to provide the necessary cations (e.g., Na⁺) that shield the negative charges of the DNA's phosphate groups.[3] This charge neutralization is crucial for allowing the DNA molecules to aggregate. Subsequently, the addition of 2 to 3 volumes of cold 95% ethanol drastically decreases the polarity of the solution.[2] This change in the solvent environment causes the dehydrated, neutralized DNA to precipitate. The precipitate can then be pelleted by centrifugation, washed to remove residual salts, and finally resuspended in a suitable buffer.

Quantitative Data Summary

For successful and reproducible DNA precipitation, several parameters must be optimized. The tables below summarize the critical quantitative data for the protocol.

Table 1: Reagent Concentrations and Volumes

| Reagent | Stock Concentration | Volume to Add (per volume of DNA sample) | Final Concentration (Approximate) | Purpose |
|-----------------------------|---------------------------------|--|-----------------------------------|--|
| Salt (e.g., Sodium Acetate) | 3 M, pH 5.2 | 1/10 volume | 0.3 M | Neutralize DNA's negative charge[3] |
| Ethanol | ≥95% | 2.5 - 3 volumes | 64% - 75% | Induce DNA precipitation[2] |
| Wash Solution (Ethanol) | 70% | 1 - 2 volumes (of original sample) | N/A | Remove co-precipitated salts[5] |
| Resuspension Buffer (TE) | 10 mM Tris, 0.1 mM EDTA, pH 8.0 | Variable | N/A | Solubilize and stabilize DNA[6] [7] |

Table 2: Incubation and Centrifugation Parameters

| Step | Parameter | Recommended Value | Notes |
|--------------------------|-------------------------|--|---|
| Precipitation Incubation | Temperature | Room Temperature, 4°C, or -20°C | Low temperatures may increase salt co-precipitation but can be useful for low DNA concentrations.[3][8] |
| Duration | ≥15 minutes | Overnight incubation can improve recovery for small DNA fragments or dilute samples.[6][7] | |
| Pelleting Centrifugation | Speed | >12,000 x g | Higher speeds and longer times are needed for smaller DNA fragments.[2][6] |
| Duration | 15 - 30 minutes | | |
| Temperature | 4°C to Room Temperature | [5][6] | |
| Wash Centrifugation | Speed | >12,000 x g | |
| Duration | 5 - 15 minutes | [5][6] | |
| Temperature | 4°C to Room Temperature | | |

Detailed Experimental Protocol

This protocol is designed for precipitating DNA from a standard aqueous solution in a microcentrifuge tube.

Materials:

- DNA sample in aqueous solution

- Sodium Acetate (3 M, pH 5.2)
- Ethanol ($\geq 95\%$, stored at -20°C)
- Ethanol (70%, room temperature)
- TE buffer (10 mM Tris-HCl pH 8.0, 0.1 mM EDTA) or nuclease-free water
- Microcentrifuge
- Pipettes and sterile tips

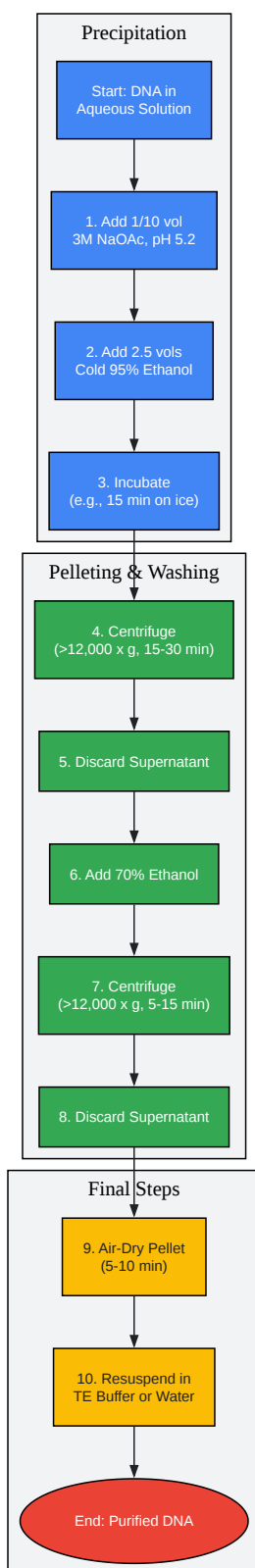
Procedure:

- **Salt Addition:** To your DNA sample, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix gently by flicking the tube.
- **Ethanol Addition:** Add 2.5 volumes of ice-cold 95% ethanol.[\[6\]](#)[\[9\]](#) The volume of ethanol is calculated after the addition of the salt. Invert the tube several times to mix; a white precipitate of DNA may become visible.
- **Incubation:** Incubate the mixture to allow the DNA to precipitate. For standard DNA concentrations, incubation on ice for 15-30 minutes is sufficient.[\[3\]](#) For very low concentrations or small DNA fragments, incubate at -20°C for at least one hour or overnight to maximize recovery.[\[6\]](#)[\[7\]](#)
- **Centrifugation (Pelleting):** Centrifuge the sample at $>12,000 \times g$ for 15-30 minutes at 4°C .[\[6\]](#) This will form a pellet of DNA at the bottom of the tube. The pellet may not always be visible, especially with low DNA quantities.[\[6\]](#)
- **Supernatant Removal:** Carefully decant or pipette off the supernatant without disturbing the DNA pellet.
- **Washing:** Add 1 ml of room-temperature 70% ethanol to the tube.[\[5\]](#) This step is crucial for washing away any co-precipitated salt.[\[5\]](#)
- **Wash Centrifugation:** Centrifuge at $>12,000 \times g$ for 5-15 minutes at 4°C .[\[5\]](#)[\[6\]](#)

- **Final Supernatant Removal:** Carefully decant or pipette off the ethanol. Remove as much of the residual ethanol as possible without disturbing the pellet. A brief, second centrifugation can help collect remaining droplets for removal.
- **Drying:** Air-dry the pellet by leaving the tube open at room temperature for 5-10 minutes. It is critical not to over-dry the pellet, as this will make it very difficult to resuspend.^[6] The pellet should appear translucent or white, not completely desiccated.
- **Resuspension:** Add an appropriate volume of TE buffer or nuclease-free water to the dried pellet.^[9] Gently pipette the solution up and down over the pellet and along the tube walls to ensure the entire pellet is dissolved.^[6] For high-molecular-weight DNA, avoid vigorous pipetting or vortexing to prevent shearing.^[5]

Visualized Workflow

The following diagram illustrates the key steps in the DNA precipitation workflow.



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Caption: Workflow for DNA precipitation using 95% ethanol.

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- To cite this document: BenchChem. [Application Note: Utilizing 95% Ethanol for Effective DNA Precipitation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13828445#using-95-ethanol-for-dna-precipitation-protocol]

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